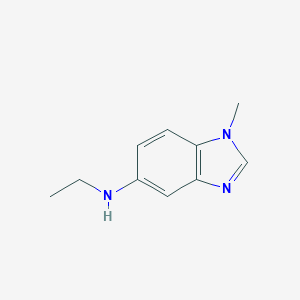
N-ethyl-1-methylbenzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl group at the nitrogen atom and a methyl group at the first carbon atom of the imidazole ring The benzo[d]imidazole core is fused with a benzene ring, making it a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl isocyanate, followed by methylation at the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and methylation.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed
Oxidation: N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one
Reduction: Corresponding amine derivatives
Substitution: Various substituted imidazole derivatives
Aplicaciones Científicas De Investigación
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: The compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure and ability to form colored complexes.
Mecanismo De Acción
The mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be compared with other similar compounds, such as:
N-methyl-1H-benzo[d]imidazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-ethyl-1H-benzo[d]imidazol-5-amine: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
1-methyl-1H-benzo[d]imidazol-5-amine: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
The uniqueness of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
190843-75-5 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-ethyl-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-3-11-8-4-5-10-9(6-8)12-7-13(10)2/h4-7,11H,3H2,1-2H3 |
Clave InChI |
LWZBOEIPEHXCIG-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
SMILES canónico |
CCNC1=CC2=C(C=C1)N(C=N2)C |
Sinónimos |
1H-Benzimidazol-5-amine,N-ethyl-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















